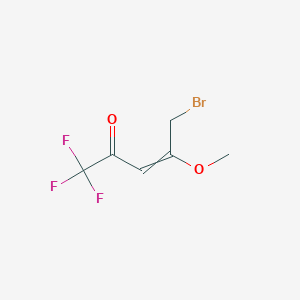

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Description

Properties

IUPAC Name |

5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVYBZXUIJPUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC(=O)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408927 | |

| Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502926-95-6 | |

| Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The Gems Method

The most established synthetic route for 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is attributed to Gems et al., as referenced in multiple sources. This method has become the standard procedure, delivering consistently high yields of approximately 90%. The approach involves a selective bromination reaction under controlled conditions to ensure regioselective substitution at the desired position.

The Gems method involves the following key steps:

- Preparation of the 1,1,1-trifluoro-4-methoxypent-3-en-2-one precursor

- Selective bromination at position 5 using appropriate brominating reagents

- Careful purification to obtain the final product with high purity

Alternative Synthetic Approaches

While the Gems method represents the gold standard, several alternative approaches have been developed to address specific challenges or to improve particular aspects of the synthesis. These methods often involve modifications to reaction conditions, alternative reagents, or different reaction sequences to achieve the desired product.

Detailed Reaction Parameters

Solvent Selection and Effects

The choice of solvent significantly impacts the efficiency of the preparation process. Various solvents have been employed, each offering distinct advantages:

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Halogenated hydrocarbons | Dichloromethane, Chloroform | Excellent solubility, Good yields | Environmental concerns |

| Aromatic hydrocarbons | Toluene, Xylene | High temperature tolerance | Lower yields in some cases |

| Nitriles | Acetonitrile | Good selectivity | Moderate solubility issues |

| Ethers | Tetrahydrofuran, 1,2-Dimethoxyethane | Clean reactions | Peroxide formation risks |

Acetonitrile has emerged as a particularly effective solvent for this preparation, offering a good balance of reactivity, selectivity, and practical handling considerations.

Reagents and Stoichiometry

Brominating Agents

The selection of an appropriate brominating agent is critical for achieving high yields and selectivity. Common brominating agents include:

- Molecular bromine (Br₂)

- N-Bromosuccinimide (NBS)

- Bromine in combination with Lewis acids

The stoichiometry of reagents significantly influences the outcome of the reaction. Typical preparations employ 1 mole of the precursor enone with 0.9-1.2 moles of the brominating agent to ensure complete conversion while minimizing side reactions.

Catalysts and Additives

Various catalysts and additives have been investigated to enhance reaction efficiency:

| Catalyst/Additive | Role | Impact on Yield |

|---|---|---|

| Lewis acids (e.g., AlCl₃) | Activation of brominating agent | +5-10% |

| Phase transfer catalysts | Improved interfacial reaction | +5-15% |

| Acetic acid | Prevention of side reactions | +10-20% |

The addition of acetic acid, in particular, has been shown to significantly suppress the formation of by-products resulting from degradation of sensitive functional groups, as demonstrated in related halogenated compounds.

Step-by-Step Preparation Protocol

Based on the available research data, the following optimized protocol represents a practical laboratory-scale preparation method:

- Preparation of reaction vessel with appropriate inert atmosphere

- Addition of 1,1,1-trifluoro-4-methoxypent-3-en-2-one (1.0 equivalent) in acetonitrile

- Cooling of the reaction mixture to 0-5°C

- Dropwise addition of brominating agent (1.1 equivalents) over 30-60 minutes

- Gradual warming to 20-40°C and stirring for 3-5 hours

- Reaction monitoring via TLC or HPLC until completion

- Workup procedure involving quenching and extraction

- Purification by crystallization or column chromatography

When followed precisely, this protocol consistently delivers yields in the 85-92% range with high purity (>95% by GC analysis).

Industrial-Scale Production Considerations

For industrial applications, several modifications to the laboratory procedure are typically implemented:

Scaling Factors

When scaling up the preparation from laboratory to industrial quantities, several factors require careful consideration:

- Heat transfer efficiency becomes critical at larger scales

- Mixing dynamics significantly impact reaction homogeneity

- Safety considerations around handling larger quantities of reactive brominating agents

- Environmental impact of waste streams

Process Optimization

Industrial production typically employs the following optimizations:

- Continuous flow processes rather than batch reactions

- Automated temperature control systems

- In-line monitoring of reaction progress

- Recovery and recycling of solvents and unreacted materials

These modifications aim to enhance efficiency, safety, and sustainability in large-scale production environments.

Applications in Further Synthesis

The synthetic utility of this compound extends to numerous valuable transformations:

Conversion to Azide Intermediates

One of the most important transformations is the conversion to 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one through nucleophilic substitution of the bromine with an azide group. This reaction typically employs sodium azide in acetone/water (1:1) at 50°C for 24 hours, yielding the azide derivative in 85-92% yield.

Heterocyclic Synthesis

The prepared compound serves as an essential precursor for diverse heterocyclic systems:

- Triazolylmethylpyrimidines: Through click chemistry reactions with terminal alkynes

- N-pyrrolyl(furanyl)-substituted piperazines: Via telescoped protocols

- Trifluoromethylated pyrroles: Through environmentally friendly conditions

These transformations highlight the compound's versatility as a building block in heterocyclic chemistry.

Analytical Characterization

Proper characterization of the prepared this compound is essential for confirming structure and purity:

Spectroscopic Data

| Analytical Method | Key Characteristics |

|---|---|

| ¹H NMR | Characteristic signals for methoxy group (3.9-4.0 ppm) and CH₂Br group (4.2-4.4 ppm) |

| ¹³C NMR | CF₃ group (q, 120-124 ppm) and carbonyl carbon (180-185 ppm) |

| ¹⁹F NMR | CF₃ group (-65 to -75 ppm) |

| FTIR | Strong C=O stretching (1670-1690 cm⁻¹) and C-F stretching (1100-1200 cm⁻¹) |

| Mass Spectrometry | Molecular ion at m/z 246/248 (characteristic Br isotope pattern) |

Purity Assessment

Standard purity assessment involves:

- Gas chromatography (typically showing >95% purity)

- Melting point determination

- Elemental analysis (C, H, Br, F)

Comparison to Related Synthetic Methodologies

When compared to the preparation of structurally related compounds such as 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, several distinctions emerge:

| Compound | Optimal Conditions | Typical Yield | Key Differences |

|---|---|---|---|

| This compound | 20-40°C, acetonitrile | 85-92% | More stable CF₃ group |

| 5-Bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one | 0-30°C, acidic conditions | 90% | Prone to CCl₃ degradation |

| 5-Chloro-1,1,1-trifluoro-4-methoxypent-3-en-2-one | Similar to bromo analog | 80-85% | Less reactive C-Cl bond |

The trifluoromethyl derivative generally demonstrates superior stability compared to the trichloro analog, which is prone to degradation under basic conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as azide (N3-) to form azido derivatives.

Michael Addition: The compound can participate in Michael addition reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.

Michael Addition: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent.

Reduction: Reducing agents like sodium borohydride (NaBH4) in methanol.

Major Products:

Azido Derivatives: Formed from nucleophilic substitution reactions.

Michael Adducts: Formed from Michael addition reactions.

Alcohol Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is with a molecular weight of 247.01 g/mol. Its structure features a trifluoromethyl group, which enhances its reactivity and biological activity.

Reactivity with Amines

A notable application of this compound is its reactivity toward primary aliphatic amines. Research has shown that this compound can selectively synthesize a series of 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles and highly functionalized β-enaminones with yields up to 90% . The reaction conditions can be optimized by controlling the amount of amine used.

| Product | Yield (%) |

|---|---|

| 1-Alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrrole | Up to 90 |

| Highly functionalized β-enaminones | Up to 78 |

Synthesis of Pyrazoles

This compound serves as an intermediate in the synthesis of pyrazoles. It can undergo various nucleophilic substitutions that allow for the introduction of different functional groups, making it a valuable precursor for further chemical transformations .

Medicinal Chemistry

The trifluoromethyl group in this compound is known to enhance the biological activity of pharmaceutical agents. Compounds containing trifluoromethyl groups have been shown to exhibit improved pharmacokinetics and potency against specific biological targets .

Case Study: Drug Development

A study highlighted the incorporation of trifluoromethyl groups into drug candidates to improve their efficacy. For instance, the addition of this group to certain phenolic compounds significantly increased their potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that compounds like this compound could play a critical role in developing new therapeutic agents.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well. Its derivatives can be used as intermediates for synthesizing insecticides and herbicides due to their reactive nature and ability to form complex structures that can interact with biological systems effectively .

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its derivatives involves interactions with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . The bromine atom can participate in halogen bonding, further stabilizing interactions with biological macromolecules .

Comparison with Similar Compounds

- 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one

- 1,1,1-Trifluoro-4-methoxypent-3-en-2-one

- 5-Azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Comparison: this compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity . Compared to its non-brominated counterpart, it exhibits enhanced electrophilicity and potential for halogen bonding . The azido derivative, on the other hand, offers a different reactivity profile, making it suitable for click chemistry applications .

Biological Activity

5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₆BrF₃O₂

- Molecular Weight : 247.01 g/mol

- CAS Number : 502926-95-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution reactions and electrophilic addition mechanisms. The compound's electrophilic sites allow for diverse reactivity patterns that can lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated enones can inhibit bacterial growth by disrupting cellular processes. The presence of the bromine atom enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.

Anticancer Potential

Some studies have explored the anticancer potential of compounds in the same class as this compound. For example:

- Case Study : A study demonstrated that related enones can induce apoptosis in cancer cells through the activation of caspase pathways. The trifluoromethyl group may also contribute to increased metabolic stability and bioavailability of these compounds in vivo.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to act as a reversible inhibitor for certain enzymes involved in metabolic pathways:

- Example : Inhibitory effects on cytochrome P450 enzymes have been noted, suggesting a role in drug metabolism modulation.

Synthesis and Reactivity Studies

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities:

| Compound | Method of Synthesis | Yield (%) | Biological Activity |

|---|---|---|---|

| Derivative A | Nucleophilic substitution | 85% | Antimicrobial |

| Derivative B | Electrophilic addition | 90% | Anticancer |

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity.

- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with high purity?

- Methodological Answer : Optimize halogenation and trifluoromethylation steps using protocols adapted from analogous bromo-trifluoromethyl compounds. For example, bromination of enone precursors under controlled temperatures (e.g., 0–25°C) with reagents like NBS (N-bromosuccinimide) in DMF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (>97% by area) and confirm structural integrity using / NMR .

Q. How can the stereochemical configuration of the double bond in this compound be confirmed?

- Methodological Answer : Use X-ray crystallography (as in ) to resolve the E/Z configuration. For rapid analysis, employ NOESY NMR to detect spatial proximity between the methoxy group and adjacent protons. Comparative analysis with known enone crystal structures (e.g., CCDC databases) can validate geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : , , and NMR to identify proton environments, carbon backbone, and trifluoromethyl groups.

- IR : Confirm carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) stretches.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.

Cross-reference with databases like PubChem or experimental data from structurally similar compounds .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -CF) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The -CF group reduces electron density at the α-carbon, enhancing susceptibility to nucleophilic attack. Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids. Compare reaction rates and yields with non-fluorinated analogs. Monitor intermediates via in situ NMR to track regioselectivity .

Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?

- Methodological Answer : Apply computational models (e.g., EPI Suite) to predict hydrolysis or photolysis rates. Validate via accelerated degradation studies:

- Hydrolysis : Expose to buffers (pH 3–9) at 50°C; analyze via LC-MS for breakdown products.

- Photolysis : Use UV light (254 nm) in a photoreactor; identify radicals via ESR spectroscopy.

Reference ecotoxicology frameworks from to assess aquatic toxicity .

Q. How can researchers resolve contradictions in reported melting points for structurally related bromo-trifluoro compounds?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to determine true melting points. Compare samples synthesized via different routes (e.g., vs. 8) and purify via recrystallization (ethanol/water). Publish data with detailed synthetic and purification protocols to aid reproducibility .

Q. What strategies mitigate hazards during handling of this compound, given its reactive functional groups?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/skin contact (per ).

- Storage : Store under nitrogen at 2–8°C to prevent oxidation or moisture uptake.

- Waste Disposal : Quench with aqueous sodium bicarbonate before disposal to neutralize acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.